Tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate is a complex organic compound with a molecular formula of C16H20FNO4 This compound is known for its unique structural features, which include a tert-butyl ester group, a fluorophenyl group, and a dioxopyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2-fluorobenzylamine with di-tert-butyl dicarbonate to form the corresponding tert-butyl carbamate. This intermediate is then subjected to cyclization with succinic anhydride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts or solvents to enhance reaction efficiency. Large-scale production may also involve continuous flow reactors to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dioxopyrrolidine ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-[(4-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate
- Tert-butyl 2-[(2-chlorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate
- Tert-butyl 2-[(2-bromophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H18FNO4 |
---|---|
Molecular Weight |
307.32 g/mol |
IUPAC Name |
tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H18FNO4/c1-16(2,3)22-15(21)18-12(13(19)9-14(18)20)8-10-6-4-5-7-11(10)17/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
WNPIFLVSKAAWBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=O)CC1=O)CC2=CC=CC=C2F |
Origin of Product |
United States |
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